REACTION_CXSMILES
|
[C:1]([NH:4][OH:5])(=O)[CH3:2].CC(C)([O-])C.[K+].F[C:13]1[C:20]([I:21])=[C:19]([CH3:22])[CH:18]=[CH:17]C=1C#N.C[N:24](C=O)C>>[I:21][C:20]1[C:13]2[O:5][N:4]=[C:1]([NH2:24])[C:2]=2[CH:17]=[CH:18][C:19]=1[CH3:22] |f:1.2|
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Name
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three
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Quantity
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250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.94 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1I)C
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NO
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After a clear solution was obtained
|
Type
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STIRRING
|
Details
|
to stir at RT for 6 h
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 12 h
|
Duration
|
12 h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of the DMF
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (250 mL) and sat. aqueous ammonium chloride (50 mL)
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Type
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WASH
|
Details
|
The aqueous layer was washed with ethyl acetate (2×100 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The crude product was loaded on an ISCO column (330 g, eluted with 20-70% ethyl acetate in hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |